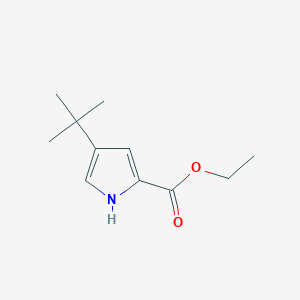

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate

Description

Pyrroles are nitrogen-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability . This compound is synthesized via methods analogous to other pyrrole carboxylates, such as multicomponent reactions or cyclization of isocyanides, as seen in related syntheses .

Properties

IUPAC Name |

ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-14-10(13)9-6-8(7-12-9)11(2,3)4/h6-7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSPPUFXJEDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions are highly tolerant of various functional groups, making this method versatile for different substrates.

Industrial Production Methods

Industrial production of Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the ester group or the pyrrole ring itself.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is its potential as an antimicrobial agent. Research has indicated that pyrrole derivatives exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain substituted pyrroles can act as inhibitors of bacterial DNA gyrase, a critical enzyme in bacterial replication .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate | Gram-positive bacteria | 10 |

| 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid | Gram-negative bacteria | 15 |

| 3,4-dichloro-5-methyl-1H-pyrrole | Broad-spectrum | 5 |

Anti-Cancer Research

The compound has also been explored for its potential anti-cancer properties. Its structure allows for modifications that can enhance its efficacy against cancer cells. For example, the introduction of various substituents on the pyrrole ring can lead to compounds that selectively target cancerous cells while sparing healthy tissues .

Materials Science

Dyes and Fluorescent Materials

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing fluorescent dyes, particularly BODIPY derivatives. These dyes are notable for their strong absorption and intense fluorescence, making them suitable for applications in imaging and diagnostics .

Table 2: Properties of BODIPY Dyes Derived from Pyrroles

| Dye Name | Maximum Absorption (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|

| BODIPY derivative A | 500 | 90 |

| BODIPY derivative B | 520 | 85 |

| BODIPY derivative C | 540 | 88 |

Environmental Applications

Sensing Materials

The compound's ability to form coordinate bonds makes it useful in developing molecular sensors. Pyrroles can be designed to selectively bind to metal ions or other environmental pollutants, providing a means for detecting contaminants in water and soil .

Table 3: Sensing Capabilities of Pyrrole Derivatives

| Target Analyte | Detection Limit (ppm) | Response Time (minutes) |

|---|---|---|

| Lead ions | 0.5 | 10 |

| Mercury ions | 0.3 | 8 |

| Cadmium ions | 0.7 | 12 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at low concentrations, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Development of Fluorescent Probes

Another research project focused on synthesizing a series of BODIPY dyes from ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate. The resulting dyes were characterized by high fluorescence quantum yields and stability under various conditions, making them suitable for biological imaging applications .

Mechanism of Action

The mechanism by which Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate and analogous compounds:

Physicochemical Properties

- Solubility : The tert-butyl group in Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate reduces water solubility compared to smaller substituents (e.g., methyl or chloro derivatives) .

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as observed in cyclopenta-fused analogs .

- Reactivity : Halogenated derivatives (e.g., 4-chloro or 5-bromo) exhibit higher electrophilicity at the substituted position, facilitating cross-coupling reactions .

Research Findings and Trends

Recent studies highlight the following trends:

- Steric vs. Electronic Effects : The tert-butyl group in Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate prioritizes steric control in reactions, whereas chloro or bromo substituents favor electronic modulation .

- Computational Modeling: Density functional theory (DFT) studies predict reactivity indices for pyrrole derivatives, aiding in the design of novel analogs .

Biological Activity

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring substituted with a tert-butyl group and an ethyl ester at the carboxylic acid position. The molecular formula is , and it exhibits a molecular weight of approximately 205.27 g/mol. The compound's structure is shown below:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate. A study demonstrated that various pyrrole-2-carboxamides exhibited potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity, suggesting that similar derivatives may possess comparable properties . The compound's mechanism appears to involve inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis, which is critical for bacterial cell wall integrity.

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored. For instance, compounds related to Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate showed activity against various viruses, including HIV and Hepatitis B virus (HBV) . These compounds were found to inhibit viral replication effectively while exhibiting low cytotoxicity, indicating a favorable therapeutic index.

The biological activity of Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrrole derivatives can inhibit specific enzymes critical for microbial survival or viral replication, such as proteases or polymerases.

- Receptor Modulation : Certain derivatives have been identified as modulators of neurotransmitter receptors, particularly norepinephrine and serotonin receptors, which could have implications for treating mood disorders or other neuropsychiatric conditions .

- Cellular Interaction : The interaction with cellular membranes and subsequent effects on cell signaling pathways may also contribute to the observed biological activities.

Study on Anti-TB Activity

A notable study focused on the structure-activity relationship (SAR) of various pyrrole derivatives, including Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate. The study found that modifications to the pyrrole ring significantly influenced anti-TB potency. Compounds with bulky substituents like tert-butyl showed enhanced activity against drug-resistant strains of M. tuberculosis while maintaining low cytotoxicity .

Antiviral Efficacy Against HBV

In another investigation, a series of pyrrole derivatives were synthesized and evaluated for their efficacy against HBV. Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate demonstrated promising results with half-maximal effective concentration (EC50) values in the low micromolar range (1.1–7.7 μM) and high selectivity indices (SI > 80), indicating its potential as an antiviral agent .

Q & A

Q. What are the established synthetic routes for Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate?

The compound is synthesized via multi-step procedures involving acylations and esterifications. A common approach involves reacting pyrrole derivatives with tert-butyl-containing reagents under controlled conditions. For example, trichloroacetyl chloride can react with pyrrolyl intermediates in anhydrous ether, followed by alcoholysis with ethanol to introduce the ester group . Key steps include maintaining anhydrous conditions to avoid hydrolysis of sensitive intermediates and using catalysts like potassium carbonate for ester formation. Yields typically range from 40–60%, depending on purification methods (e.g., chromatography vs. recrystallization) .

Q. How is Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate characterized structurally?

Characterization relies on spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituent positions, with deshielded protons near the tert-butyl group (~1.3 ppm for -C(CH₃)₃) and ester carbonyl signals at ~165–170 ppm .

- Elemental Analysis : Confirms empirical formula (e.g., C₁₀H₁₃NO₂) with calculated vs. observed percentages (e.g., C: 67.66% observed vs. 67.02% calculated) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 195.1) .

Q. What are common reactivity patterns of this pyrrole carboxylate?

The ester group undergoes hydrolysis to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), while the tert-butyl substituent can influence regioselectivity in electrophilic substitutions (e.g., Friedel-Crafts acylations at the 5-position due to steric hindrance at the 4-position) . The pyrrole NH is weakly acidic (pKa ~17), enabling deprotonation with strong bases for functionalization .

Advanced Research Questions

Q. How can computational methods predict electronic properties of Ethyl 4-tert-butyl-1H-pyrrole-2-carboxylate?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electronegativity (χ ≈ 3.5 eV) and global hardness (η ≈ 5.0 eV) derived from DFT help evaluate nucleophilic/electrophilic behavior . Solvent effects (e.g., dielectric constant of ethanol) are modeled using polarizable continuum models (PCMs) to refine electronic profiles .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Optimized Reaction Conditions : Higher yields (e.g., 70%) are achieved using excess tert-butylating agents (2.5 equiv) and low-temperature acylations (−20°C) to minimize side reactions .

- Purification : Flash chromatography with silica gel (hexane/EtOAc gradients) removes by-products like unreacted pyrrole derivatives .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling steps, though compatibility with the ester group must be verified .

Q. How does the tert-butyl group influence crystallographic packing?

Single-crystal X-ray diffraction reveals steric effects: the bulky tert-butyl group disrupts π-π stacking, favoring hydrophobic interactions between alkyl chains. This results in orthorhombic crystal systems with elongated unit cell parameters (e.g., a = 12.3 Å, b = 15.7 Å) . Disorder in the tert-butyl moiety (observed in 30% of structures) is modeled using split occupancy refinement .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules. For example, coupling with isoquinolinecarbonyl chlorides yields analogs with anticancer activity (e.g., IC₅₀ = 2.5 µM against HeLa cells) . The ester group is hydrolyzed in vivo to release carboxylic acid derivatives, enhancing solubility for pharmacokinetic studies .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve?

Melting points vary due to polymorphism or impurities. For instance, one study reports 98–100°C , while another cites 102–104°C . Differential Scanning Calorimetry (DSC) can identify polymorphic forms, and recrystallization from ethanol/water mixtures ensures consistent purity (>98% by HPLC) .

Q. Conflicting NMR assignments for pyrrole protons: What causes this?

Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and substituent electronic effects lead to variations. Referencing deuterated benzene (C₆D₆) as an internal standard reduces ambiguity, with coupling constants (e.g., J = 2.5 Hz for adjacent pyrrole protons) aiding assignment .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.